Triple Transporter Binding Affinity of Indatraline (Ki) vs. Standard Inhibitors
Indatraline demonstrates high and balanced potency at the three major monoamine transporters, as measured by Ki values from synaptosomal uptake assays. This balanced triple inhibition is the compound's defining feature. The reference data [1] provide the Ki values for SERT (0.42 nM), DAT (1.7 nM), and NET (5.8 nM).
| Evidence Dimension | Binding Affinity (Ki) at SERT, DAT, NET |
|---|---|
| Target Compound Data | SERT Ki = 0.42 nM; DAT Ki = 1.7 nM; NET Ki = 5.8 nM |
| Comparator Or Baseline | Cocaine (Ki values not directly comparable across assays); Typical SSRIs (e.g., Fluoxetine, SERT Ki ~0.8-2.6 nM, DAT/NET Ki >1000 nM); SNRIs (e.g., Venlafaxine, SERT Ki ~9 nM, NET Ki ~1000 nM, DAT Ki >10000 nM) |
| Quantified Difference | Indatraline exhibits sub-nanomolar to low-nanomolar affinity at all three transporters, unlike SSRIs/SNRIs which are highly selective or have markedly weaker DAT affinity. |
| Conditions | In vitro synaptosomal uptake assay using rat brain tissue |
Why This Matters
This balanced, high-potency triple inhibition profile is essential for research applications requiring simultaneous elevation of serotonin, dopamine, and norepinephrine, which is not achievable with conventional mono- or dual- reuptake inhibitors.
- [1] Hyttel J, Larsen JJ. Neurochemical profile of Lu 19-005, a potent inhibitor of uptake of dopamine, noradrenaline and serotonin. J Neurochem. 1985;44(5):1615-1622. doi:10.1111/j.1471-4159.1985.tb08804.x View Source
